molecular formula C21H19N3O3S2 B11497488 N,N'-[4-methyl-6-(2-oxopyrrolidin-1-yl)benzene-1,3-diyl]dithiophene-2-carboxamide

N,N'-[4-methyl-6-(2-oxopyrrolidin-1-yl)benzene-1,3-diyl]dithiophene-2-carboxamide

Cat. No.: B11497488
M. Wt: 425.5 g/mol
InChI Key: VOQNGWSOIJLHEM-UHFFFAOYSA-N
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Description

N-[4-METHYL-2-(2-OXOPYRROLIDIN-1-YL)-5-(THIOPHENE-2-AMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a pyrrolidine ring, a thiophene ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-METHYL-2-(2-OXOPYRROLIDIN-1-YL)-5-(THIOPHENE-2-AMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-METHYL-2-(2-OXOPYRROLIDIN-1-YL)-5-(THIOPHENE-2-AMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the amide bond can produce the corresponding amines.

Scientific Research Applications

N-[4-METHYL-2-(2-OXOPYRROLIDIN-1-YL)-5-(THIOPHENE-2-AMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-METHYL-2-(2-OXOPYRROLIDIN-1-YL)-5-(THIOPHENE-2-AMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enantioselective proteins, leading to various biological effects . The thiophene ring may also contribute to the compound’s activity by interacting with different molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-METHYL-2-(2-OXOPYRROLIDIN-1-YL)-5-(THIOPHENE-2-AMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE is unique due to the combination of the pyrrolidine and thiophene rings in its structure

Properties

Molecular Formula

C21H19N3O3S2

Molecular Weight

425.5 g/mol

IUPAC Name

N-[2-methyl-4-(2-oxopyrrolidin-1-yl)-5-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C21H19N3O3S2/c1-13-11-16(24-8-2-7-19(24)25)15(23-21(27)18-6-4-10-29-18)12-14(13)22-20(26)17-5-3-9-28-17/h3-6,9-12H,2,7-8H2,1H3,(H,22,26)(H,23,27)

InChI Key

VOQNGWSOIJLHEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2=CC=CS2)NC(=O)C3=CC=CS3)N4CCCC4=O

Origin of Product

United States

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